molecular formula C8H7N3O3 B11396398 N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide

Cat. No.: B11396398
M. Wt: 193.16 g/mol
InChI Key: RMPABBHNJVMKAC-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide is a heterocyclic compound that features both an oxadiazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This method allows for the formation of the oxadiazole ring, which is a key feature of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various enzymes and receptors in biological systems . These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide is unique due to its combination of the oxadiazole and furan rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C8H7N3O3/c1-5-7(11-14-10-5)9-8(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12)

InChI Key

RMPABBHNJVMKAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=CO2

Origin of Product

United States

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